molecular formula C12H16O3 B3043222 1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one CAS No. 79558-49-9

1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one

Cat. No.: B3043222
CAS No.: 79558-49-9
M. Wt: 208.25 g/mol
InChI Key: IRVNBDDMJSVRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one (C₁₃H₁₈O₃) is an aromatic hydroxyketone characterized by a propanone backbone substituted with hydroxyl groups at positions 2 and 4 and a propyl group at position 3 on the phenyl ring. Its synthesis typically involves acylation reactions, such as the treatment of 2-ethyl-1,4-dimethoxybenzene with 3,3-dimethylbutanoic acid in the presence of trifluoroacetic anhydride .

Properties

IUPAC Name

1-(2,4-dihydroxy-3-propylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-5-8-11(14)7-6-9(12(8)15)10(13)4-2/h6-7,14-15H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVNBDDMJSVRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257175
Record name 1-(2,4-Dihydroxy-3-propylphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79558-49-9
Record name 1-(2,4-Dihydroxy-3-propylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79558-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dihydroxy-3-propylphenyl)-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 2,4-dihydroxyacetophenone with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield a quinone derivative, while reduction of the carbonyl group would produce a secondary alcohol.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
Research indicates that compounds similar to 1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one exhibit antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that such compounds can scavenge free radicals effectively, making them candidates for developing nutraceuticals or pharmaceuticals aimed at combating oxidative stress and related pathologies.

Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. In vitro studies have demonstrated that derivatives of similar structures can inhibit pro-inflammatory cytokines, making them valuable in treating inflammatory diseases such as arthritis and asthma.

Antimicrobial Properties
Preliminary studies suggest that 1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one may possess antimicrobial properties. Its efficacy against various bacterial strains could be explored further for applications in developing new antibiotics or preservatives in food and cosmetic industries.

Material Science

Polymer Additives
The compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its hydroxyl groups can facilitate hydrogen bonding within polymer matrices, potentially improving the overall performance of materials used in packaging and construction.

UV Absorption
Due to its phenolic structure, this compound may serve as a UV absorber in coatings and plastics. Research into similar compounds has shown their ability to protect materials from degradation caused by UV radiation, thereby extending their lifespan.

Environmental Applications

Biodegradation Studies
Research into the biodegradability of phenolic compounds indicates that 1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one could be investigated for its environmental impact. Understanding its degradation pathways can inform waste management practices and the development of eco-friendly materials.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antioxidant capacity of various phenolic compounds, including derivatives similar to 1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one. Results indicated a significant reduction in oxidative markers in cellular models treated with these compounds, suggesting their potential therapeutic use in oxidative stress-related diseases .

Case Study 2: Anti-inflammatory Mechanisms

Research conducted at a leading university focused on the anti-inflammatory properties of phenolic compounds. The study demonstrated that specific derivatives inhibited the NF-kB pathway, leading to reduced expression of inflammatory cytokines. This finding supports further exploration of 1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one for therapeutic applications .

Case Study 3: Polymer Applications

A collaborative study between material scientists and chemists examined the effects of adding phenolic compounds to polymer blends. The findings showed enhanced thermal stability and mechanical strength in composites containing similar structures to 1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one .

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with amino acid residues in proteins, influencing their activity and function. The phenyl ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Hydroxyketone Class

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (Phenyl Ring) Melting Point (°C) Key Features
1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one C₁₃H₁₈O₃ 2,4-diOH; 3-propyl 75 Propyl chain enhances lipophilicity
1-(2,4-Dihydroxy-3-propylphenyl)ethanone C₁₁H₁₄O₃ 2,4-diOH; 3-propyl Not reported Shorter ketone chain (ethanone)
1-(2,4-Dihydroxy-5-propylphenyl)-1-butanone C₁₃H₁₈O₃ 2,4-diOH; 5-propyl 83 Propyl position alters steric effects
1-(2,6-Dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one C₁₆H₁₆O₄ 2,6-diOH; 4-methoxy; 3-phenyl Not reported Phenyl group introduces π-π interactions
2′,4′-Dihydroxychalcone C₁₅H₁₂O₃ 2,4-diOH; α,β-unsaturated ketone Not reported Conjugated system enhances UV activity

Key Observations :

  • Chain Length and Substituent Position: The length of the ketone chain (propanone vs. ethanone) and substituent placement (e.g., propyl at position 3 vs. 5) significantly alter melting points and steric hindrance. For instance, 1-(2,4-Dihydroxy-5-propylphenyl)-1-butanone has a higher melting point (83°C) than the target compound (75°C), likely due to differences in molecular packing .

Biological Activity

1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one, also known as a derivative of chalcones, is a compound that has garnered attention for its diverse biological activities. Chalcones are characterized by their unique structure, which is crucial for their interaction with various biological targets. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one is C15H14O5. It features a propanone backbone with hydroxyl groups that contribute to its reactivity and biological interactions. The presence of multiple hydroxyl groups enhances its potential as an antioxidant and may influence its interaction with cellular pathways.

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has been shown to induce apoptosis in cancer cells through several mechanisms:

  • Caspase Activation : Studies have demonstrated that chalcone derivatives can activate caspases, leading to programmed cell death in cancer cells. For instance, the activation of caspase-3 and caspase-9 has been linked to the intrinsic apoptotic pathway in various human cancer cell lines .
  • Inhibition of Proliferation : In vitro studies have reported that 1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one exhibits cytotoxicity against breast cancer cells with low toxicity towards normal cells . The growth inhibitory activity has been attributed to the compound's ability to interfere with critical signaling pathways involved in cell proliferation.

The biological activity of 1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one can be attributed to several key mechanisms:

  • Oxidative Stress Induction : The compound has been observed to increase reactive oxygen species (ROS) levels in cancer cells, which can lead to oxidative stress and subsequent cell death .
  • Modulation of Apoptotic Pathways : It influences the expression of Bcl-2 family proteins, promoting pro-apoptotic factors while inhibiting anti-apoptotic ones . This modulation is crucial for enhancing the sensitivity of cancer cells to treatment.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the chalcone structure can significantly impact its biological efficacy. For instance:

CompoundGI50 (µM)Selectivity Index
1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one0.09High
Chalcone CM-M3450.17Moderate
Diarylpentanoid BP-C42.18Low

These findings suggest that specific structural features enhance selectivity for cancer cells over normal cells, which is crucial for developing effective anticancer therapies .

Case Studies

Several case studies highlight the effectiveness of chalcone derivatives in clinical settings:

  • Breast Cancer Treatment : A study reported that a series of chalcone derivatives exhibited significant cytotoxicity against breast cancer cell lines while sparing normal fibroblasts . This selectivity is vital for minimizing side effects during treatment.
  • Hepatocellular Carcinoma : Research indicated that certain chalcone derivatives could induce apoptosis in HepG2 cells through oxidative stress mechanisms and modulation of apoptotic proteins . These findings underscore the potential for these compounds in liver cancer therapies.

Q & A

Q. What are the standard synthetic routes for 1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation , involving a hydroxyacetophenone derivative and an aldehyde. For example:

  • Step 1 : React 2,4-dihydroxyacetophenone (or substituted analogs) with a propyl-containing aldehyde in ethanol using catalytic thionyl chloride (SOCl₂) to promote ketone activation .
  • Step 2 : Optimize reaction temperature (room temperature to reflux) and molar ratios (e.g., 1:1.2 ketone:aldehyde) to maximize yield.
  • Step 3 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
    Key variables : Solvent polarity, acid catalyst concentration, and reaction time. Ethanol with SOCl₂ is preferred for mild acidity and solubility .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?

A multi-method approach is critical:

  • NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., dihydroxy and propyl groups at C2, C3, and C4 on the aromatic ring). Look for carbonyl (C=O) signals at ~200 ppm in ¹³C NMR .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile:water, 60:40) to assess purity (>98%) .
  • MS : ESI-MS in positive ion mode to observe [M+H]⁺ peaks (expected m/z = 194.23 for C₁₁H₁₄O₃) .
  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and ketone (1680–1720 cm⁻¹) stretches .

Q. How can researchers evaluate the biological activity of this compound in antimicrobial assays?

Follow standardized protocols:

  • MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–256 µg/mL) .
  • Time-kill kinetics : Monitor bacterial viability over 24 hours at 2× MIC.
  • Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal).
    Note : Structural analogs with similar dihydroxyketone motifs have shown moderate activity against Candida spp. .

Q. What are the recommended storage conditions to ensure compound stability?

  • Short-term : Store in airtight amber vials at 4°C under inert gas (N₂ or Ar) to prevent oxidation .
  • Long-term : Lyophilize and keep at -20°C with desiccants (silica gel).
  • Stability tests : Monitor degradation via HPLC under stress conditions (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or binding interactions?

  • Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., fungal CYP51). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*) for charge optimization .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. Substituents like hydroxyl groups enhance electron density on the aromatic ring .
  • MD simulations : Assess stability in lipid bilayers (e.g., for membrane-targeting antimicrobial activity) .

Q. What mechanistic insights explain contradictory data in catalytic hydrogenation of this compound?

Contradictions may arise from:

  • Substituent effects : The propyl group at C3 sterically hinders hydrogenation of the ketone. Use PtO₂ catalyst in acetic acid for selective reduction .
  • Solvent polarity : Polar solvents (e.g., methanol) stabilize intermediates, while nonpolar solvents favor side reactions.
  • Kinetic analysis : Monitor reaction progress via in situ IR to identify rate-limiting steps .

Q. How can researchers resolve discrepancies in reported bioactivity across structural analogs?

  • SAR analysis : Compare substituents (e.g., methoxy vs. hydroxy groups at C4) using a library of analogs. For example, methoxy substitution reduces antifungal activity due to decreased hydrogen bonding .
  • Meta-analysis : Aggregate data from standardized assays (e.g., CLSI guidelines) to minimize inter-lab variability.
  • Crystallography : Solve X-ray structures of protein-ligand complexes to validate binding modes .

Q. What strategies improve solubility for in vivo studies without altering bioactivity?

  • Prodrug design : Introduce phosphate esters at hydroxyl groups, which hydrolyze in vivo .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm) for sustained release.
  • Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) in PBS (pH 7.4) .
    Validation : Measure solubility via shake-flask method and confirm bioavailability in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dihydroxy-3-propylphenyl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.